molecular formula C17H10N2O4S B2491230 N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 361168-02-7

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2491230
CAS No.: 361168-02-7
M. Wt: 338.34
InChI Key: BRYBUDRREMTPLZ-UHFFFAOYSA-N
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Description

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of chromen, thiazole, and furan moieties

Scientific Research Applications

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the formation of the chromen and thiazole rings followed by their coupling with a furan-2-carboxamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its combination of chromen, thiazole, and furan moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4S/c20-15(14-6-3-7-22-14)19-17-18-12(9-24-17)11-8-10-4-1-2-5-13(10)23-16(11)21/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYBUDRREMTPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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